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Seviteronel exerts a dual mechanism by selectively inhibiting CYP17 17,20-lyase (with an ICso of 69 nM in
humans) and functioning as a competitive AR antagonist [1] [2]. Its role in DNA damage response is linked
to AR inhibition, which disrupts crucial DNA repair pathways in AR-positive (AR+) triple-negative breast
cancer (TNBC) cells [3] [4].

The table below summarizes the core components of its mechanism:

Mechanistic

Description Experimental Evidence
Aspect
Primary Target Selective inhibition of CYP17 17,20- In vitro enzyme assays; reduced tumor
Inhibition lyase, reducing precursor availability ~ growth in xenograft models [1].

for androgen and estrogen synthesis

[2].
Androgen Competitively binds AR, preventing Cell viability assays (e.g., MDA-MB-453);
Receptor its genomic activation and nuclear gPCR and immunoblot for AR target genes
Antagonism translocation [2]. [3].
Impaired DSB Causes significant delays in double- Clonogenic survival assays;
Repair strand break (DSB) repair, sensitizing  immunofluorescence staining and

cells to radiation [3] [4]. quantification of yH2AX foci over time (6-
24h post-IR) [3].

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-interest
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.targetmol.com/compound/seviteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.targetmol.com/compound/seviteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Mechanistic . . .
Description Experimental Evidence
Aspect
Altered AR-DNA  Unique to seviteronel; combination Chromatin Immunoprecipitation (ChlIP)
Binding with radiation increases AR binding sequencing for DDR genes involved in HR
to DDR gene promoters, unlike and NHEJ [3].

enzalutamide [3].

This mechanism can be visualized in the following pathway diagram. The associated DOT code can be used

with Graphviz to regenerate the diagram.
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Seviteronel inhibits CYP17 and AR, impairing DNA repair and causing radiosensitization.

Quantitative Efficacy and Experimental Data

Seviteronel's efficacy as a radiosensitizer is quantified through standardized in vitro and in vivo models,

showing selective activity in AR+ TNBC.
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Cell Line / - - .
Model System Type Key Finding Quantitative Result Significance
In Vitro AR+ TNBC Radiosensitization with ~ Radiation Demonstrates
(Clonogenic (e.g., MDA- seviteronel + radiation Enhancement Ratio significant
Survival) MB-453, vs. radiation alone [3]. (ER): 1.20 - 1.89 [3]. synergistic cell
SUM-159) kill.
AR- TNBC No radiosensitization ER: Not significant Confirms AR-
(MDA-MB- with seviteronel alone [3]. dependent
231) / ER+ (up to 5 uM) [3]. mechanism.
(MCF-7)
In Vitro AR+ TNBC Limited efficacy as a ICso0: >10 uM [3]. Highlights its role
(Viability - (MDA-MB- single agent [3]. as a sensitizer,
Single Agent)  453) not a direct
cytotoxin.
In Vivo AR+ TNBC Seviteronel + radiation Significant reduction Validates in vitro
(Xenograft) mouse vs. either alone [3]. in tumor volume; findings in a living
model delay in tumor organism.
doubling/tripling time
[3].
Clinical Women with  Recommended Phase 450 mg, once daily Informs clinical
(Phase I) advanced Il Dose (RP2D) [2]. [2]. trial design for
breast combination
cancer therapies.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key

experiments.

Clonogenic Survival Assay
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This is the gold-standard method for quantifying radiosensitization.

e Purpose: To measure the ability of a single cell to proliferate indefinitely and form a colony after
combined drug and radiation treatment [3].
e Procedure:
o Plate Cells: Seed AR+ (e.g., MDA-MB-453) and AR- (e.g., MDA-MB-231) cell lines in
appropriate media.
o Pre-treatment: 2-4 hours before radiation, treat cells with seviteronel (e.g., 1-5 uM) or vehicle
control (e.g., DMSO) [3].
o Irradiate: Expose cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
o Incubate: Allow cells to grow for 7-14 days to form colonies.
o Fix and Stain: Use methanol or formaldehyde, then stain with crystal violet.
o Count and Analyze: Count colonies (typically >50 cells). Plot survival fractions and fit data to a
linear-quadratic model to calculate the radiation enhancement ratio (ER) [3].

YH2AX Foci Immunofluorescence Assay

This assay directly visualizes and quantifies DNA double-strand breaks.

e Purpose: To evaluate the kinetics of DNA damage repair by measuring the persistence of yH2AX
foci, a marker for DSBs [3].
e Procedure:
o Plate Cells on glass coverslips.
o Treat and Irradiate: Pre-treat with seviteronel, then irradiate with a single dose (e.g., 2-6 Gy).
o Fix and Permeabilize: At specific time points post-IR (e.g., 0.5, 6, 16, 24h), fix cells with
paraformaldehyde and permeabilize with Triton X-100.
o Stain: Incubate with primary anti-yH2AX antibody, followed by a fluorescently-labeled
secondary antibody. Use DAPI for nuclear counterstaining.
o Image and Quantify: Acquire images using a fluorescence microscope. Count the number of
yH2AX foci per nucleus for at least 50 cells per condition [3].

In Vivo Xenograft Radiosensitization Study

This protocol validates findings in a live animal model.

e Purpose: To assess the anti-tumor and radiosensitizing effects of seviteronel in vivo [3].
e Procedure:
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o Establish Tumors: Inoculate immunocompromised mice (e.g., NSG) subcutaneously with AR+
TNBC cells.

o Randomize and Treat: When tumors reach a predefined volume (e.g., 150-200 mm3),
randomize mice into four groups: Vehicle, Seviteronel alone, Radiation alone, and
Combination.

o Drug Administration: Administer seviteronel (e.g., via oral gavage) at the determined
effective dose (e.g., 100 mg/kg, twice daily) [1].

o Radiation: Deliver localized radiation to the tumor (e.g., 2 Gy per fraction for multiple days).
Shield the rest of the animal.

o Monitor: Measure tumor volumes and mouse body weights 2-3 times weekly. Endpoints are
tumor volume, time to doubling/tripling, and survival.

o Statistical Analysis: Compare tumor growth curves using repeated-measures ANOVA or a
similar test [3].

The workflow for these core experiments is outlined below.
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Workflow for testing seviteronel's radiosensitizing effects, from in vitro to in vivo.

Discussion and Research Implications

The evidence confirms that seviteronel is a promising radiosensitizer for AR+ TNBC. Its unique dual
mechanism and distinct effect on AR-DNA binding compared to enzalutamide suggest a complex mode of

action that warrants further investigation [3]. Future research should focus on:

e Biomarker Discovery: Identifying robust biomarkers beyond AR positivity to predict which patients
will respond best to seviteronel combination therapy.

¢ Mechanistic Elucidation: Further exploring why seviteronel causes increased AR binding to DDR
genes and how this ultimately impairs the repair process.

¢ Novel Combinations: Testing seviteronel with other DNA-damaging agents (e.g., PARP inhibitors)
or immunotherapies, guided by tools like the MAGINE framework for multi-omics analysis [5].

¢ Clinical Translation: Advancing clinical trials that combine seviteronel (at the RP2D of 450 mg QD)
with radiotherapy in AR+ cancers, including breast and glioblastoma [6] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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